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molecular formula C9H11ClO3S B1591513 4-Methoxy-2,6-dimethylbenzenesulfonyl chloride CAS No. 55661-08-0

4-Methoxy-2,6-dimethylbenzenesulfonyl chloride

Cat. No. B1591513
M. Wt: 234.7 g/mol
InChI Key: FARJAHHRGCAAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08124624B2

Procedure details

A solution of 3,5-dimethylanisole (102.5 g, 753 mmol) in DCM (1000 ml) was cooled to 0° C. A solution of chlorosulfonic acid (251 ml, 3763 mmol) in DCM (250 ml) was added dropwise to this solution. After a reaction time of 10 min, the reaction solution was added to an ice bath (1000 ml), and the phases were separated and extracted again with DCM (250 ml). The combined organic phases were washed with water (1000 ml) and saturated sodium chloride solution (1000 ml), dried over Na2SO4 and concentrated. The product was purified by column chromatography on silica gel (heptane/DCM 5:1). Yield: 63.5 g, 36%
Quantity
102.5 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
251 mL
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([O:9][CH3:10])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[Cl:11][S:12](O)(=[O:14])=[O:13]>C(Cl)Cl>[CH3:10][O:9][C:4]1[CH:5]=[C:6]([CH3:8])[C:7]([S:12]([Cl:11])(=[O:14])=[O:13])=[C:2]([CH3:1])[CH:3]=1

Inputs

Step One
Name
Quantity
102.5 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)OC
Name
Quantity
1000 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
251 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After a reaction time of 10 min, the reaction solution was added to an ice bath (1000 ml)
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
extracted again with DCM (250 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with water (1000 ml) and saturated sodium chloride solution (1000 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography on silica gel (heptane/DCM 5:1)

Outcomes

Product
Name
Type
Smiles
COC1=CC(=C(C(=C1)C)S(=O)(=O)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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